251293-28-4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

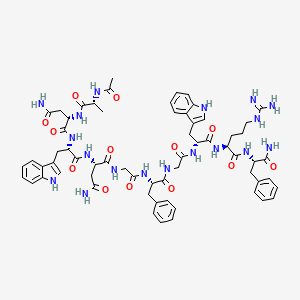

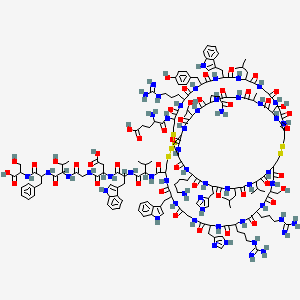

Urotensin-II is a cyclic dodecapeptide that was originally isolated from the urophysis of the goby fish, Gillichthys mirabilis . It is recognized as one of the most potent vasoconstrictors known, surpassing even endothelin-1 in its ability to constrict blood vessels . Urotensin-II is widely distributed across various species, including humans, where it plays significant roles in cardiovascular, nervous, endocrine, and renal systems .

Mechanism of Action

Target of Action

Urotensin II (human) is a potent endogenous peptide agonist for the urotensin-II receptor . The urotensin-II receptor is a G-protein-coupled receptor involved in the regulation of vasoconstriction .

Mode of Action

Urotensin II (human) interacts with its target, the urotensin-II receptor, and triggers a series of biochemical reactions. It displays arterio-selective vasoconstriction and vasodilatation in mammals in vitro and in vivo . The effects vary between species .

Biochemical Pathways

The activation of the urotensin-II receptor by Urotensin II (human) leads to vasoconstriction and vasodilatation, affecting the cardiovascular system . It has also been shown to mediate bronchoconstriction .

Pharmacokinetics

It’s known that the compound is soluble to 1 mg/ml in water .

Result of Action

The activation of the urotensin-II receptor by Urotensin II (human) can lead to various physiological effects. These include vasoconstriction and vasodilatation, which can affect blood pressure and flow . It can also cause bronchoconstriction, affecting respiratory function .

Biochemical Analysis

Cellular Effects

Urotensin II has been shown to have profound effects on various types of cells and cellular processes. It displays arterio-selective vasoconstriction and vasodilatation in mammals in vitro and in vivo . It also mediates bronchoconstriction . Urotensin II increases the expression of IL-6, IL-1β, VCAM-1, and tissue factor in vitro, exhibiting pro-inflammatory activity .

Molecular Mechanism

The molecular mechanism of Urotensin II involves its binding to the urotensin-II receptor, which is a G protein-coupled receptor. This binding activates a phosphatidylinositol-calcium second messenger system . It also inhibits glucose transport through modulation of NADPH oxidase signaling, which increases levels of reactive oxygen species and decreases phosphorylation of Akt, ERK1/2, and p38 MAPK .

Metabolic Pathways

Urotensin II is involved in the regulation of vasoconstriction

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Urotensin-II typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Elongation: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated.

Cyclization: The linear peptide is cyclized to form the characteristic cyclic structure of Urotensin-II.

Industrial Production Methods: Industrial production of Urotensin-II involves large-scale SPPS, which is automated to ensure high yield and purity. The process is optimized for efficiency, with careful control of reaction conditions such as temperature, solvent, and pH to ensure the correct folding and cyclization of the peptide .

Chemical Reactions Analysis

Types of Reactions: Urotensin-II undergoes various chemical reactions, including:

Oxidation: The disulfide bond between cysteine residues can be oxidized.

Reduction: The disulfide bond can be reduced to yield free thiol groups.

Substitution: Amino acid residues can be substituted to create analogs with different biological activities.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Standard amino acid derivatives used in SPPS.

Major Products:

Oxidized Urotensin-II: Maintains the disulfide bond.

Reduced Urotensin-II: Contains free thiol groups.

Substituted Analogs: Variants with altered biological activities.

Scientific Research Applications

Urotensin-II has a wide range of applications in scientific research:

Comparison with Similar Compounds

Endothelin-1: Another potent vasoconstrictor peptide with similar functions but different receptor interactions.

Somatostatin: Shares structural similarities with Urotensin-II and has overlapping biological activities.

Uniqueness of Urotensin-II:

Potency: Urotensin-II is more potent than endothelin-1 in vasoconstriction.

Receptor Specificity: Binds specifically to the urotensin-II receptor, leading to distinct signaling pathways.

Properties

CAS No. |

251293-28-4 |

|---|---|

Molecular Formula |

C64H85N13O18S2 |

Molecular Weight |

1388.6 g/mol |

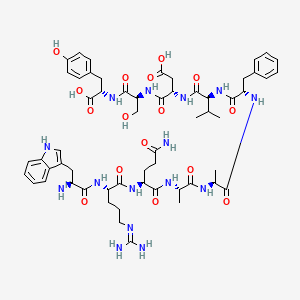

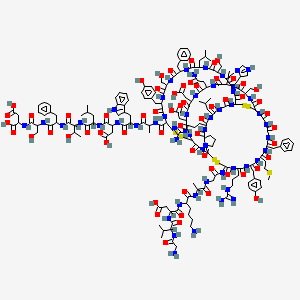

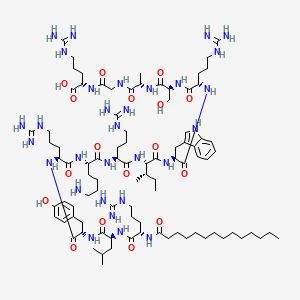

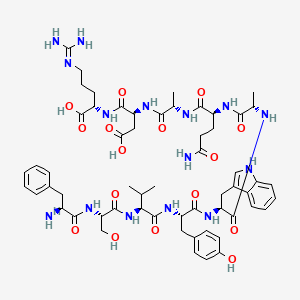

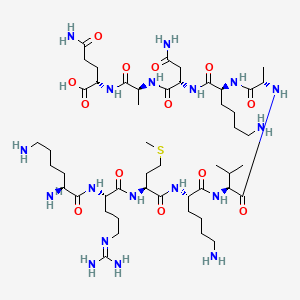

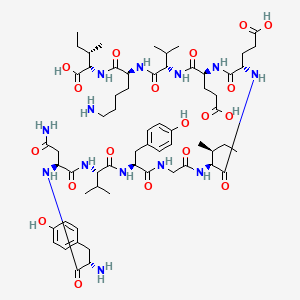

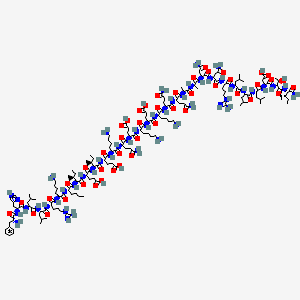

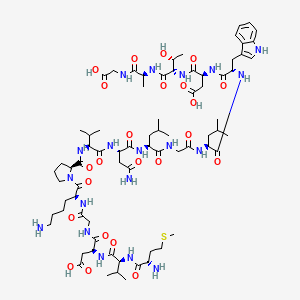

IUPAC Name |

(4S)-4-amino-5-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-16-benzyl-4-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C64H85N13O18S2/c1-33(2)52(64(94)95)75-61(91)48-32-97-96-31-47(73-59(89)46(29-51(82)83)72-62(92)49-17-11-25-77(49)63(93)53(34(3)78)76-54(84)40(66)22-23-50(80)81)60(90)70-43(26-35-12-5-4-6-13-35)56(86)71-45(28-37-30-67-41-15-8-7-14-39(37)41)58(88)68-42(16-9-10-24-65)55(85)69-44(57(87)74-48)27-36-18-20-38(79)21-19-36/h4-8,12-15,18-21,30,33-34,40,42-49,52-53,67,78-79H,9-11,16-17,22-29,31-32,65-66H2,1-3H3,(H,68,88)(H,69,85)(H,70,90)(H,71,86)(H,72,92)(H,73,89)(H,74,87)(H,75,91)(H,76,84)(H,80,81)(H,82,83)(H,94,95)/t34-,40+,42+,43+,44+,45+,46+,47+,48+,49+,52+,53+/m1/s1 |

InChI Key |

HFNHAPQMXICKCF-USJMABIRSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC3=CC=CC=C3)CC4=CNC5=CC=CC=C54)CCCCN)CC6=CC=C(C=C6)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)NC(=O)C6CCCN6C(=O)C(C(C)O)NC(=O)C(CCC(=O)O)N |

sequence |

One Letter Code: ETPDCFWKYCV (Disulfide bridge: Cys5-Cys7) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-6-Amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B612437.png)